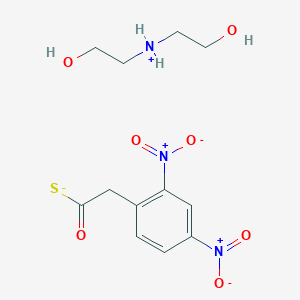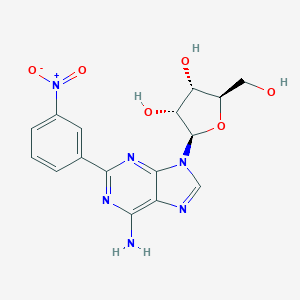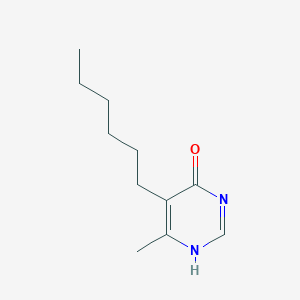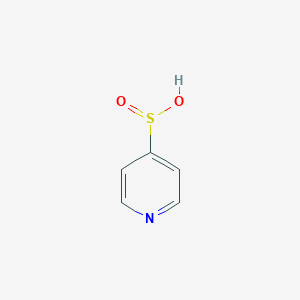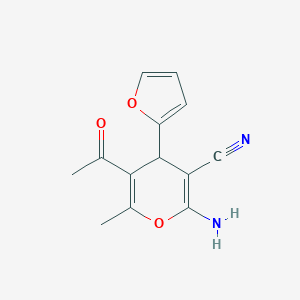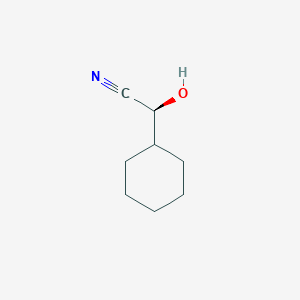
(S)-2-Hydroxy-2-cyclohexylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Hydroxy-2-cyclohexylacetonitrile, also known as HCAN, is a chiral compound that has been used in various scientific research studies due to its unique properties. HCAN is a versatile intermediate that can be used for the synthesis of various organic compounds.
Applications De Recherche Scientifique
(S)-2-Hydroxy-2-cyclohexylacetonitrile has been widely used in scientific research for the synthesis of various organic compounds. It has been used as a chiral building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. (S)-2-Hydroxy-2-cyclohexylacetonitrile has also been used in the synthesis of chiral ligands, which have been used in asymmetric catalysis. Furthermore, (S)-2-Hydroxy-2-cyclohexylacetonitrile has been used as a starting material for the synthesis of various chiral compounds, including chiral amino alcohols, chiral epoxides, and chiral diols.
Mécanisme D'action
The mechanism of action of (S)-2-Hydroxy-2-cyclohexylacetonitrile is not well understood. However, it is believed that (S)-2-Hydroxy-2-cyclohexylacetonitrile acts as a chiral auxiliary in various chemical reactions, facilitating the formation of chiral products. (S)-2-Hydroxy-2-cyclohexylacetonitrile has been shown to enhance the enantioselectivity of various chemical reactions, including asymmetric hydrogenation, epoxidation, and Diels-Alder reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (S)-2-Hydroxy-2-cyclohexylacetonitrile are not well studied. However, it has been shown to exhibit low toxicity and low mutagenicity. Furthermore, (S)-2-Hydroxy-2-cyclohexylacetonitrile has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (S)-2-Hydroxy-2-cyclohexylacetonitrile in lab experiments is its high chirality. (S)-2-Hydroxy-2-cyclohexylacetonitrile can be used as a chiral auxiliary to facilitate the formation of chiral products with high enantioselectivity. Furthermore, (S)-2-Hydroxy-2-cyclohexylacetonitrile is easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the limitations of using (S)-2-Hydroxy-2-cyclohexylacetonitrile is its limited solubility in organic solvents, which can make it difficult to use in certain reactions.
Orientations Futures
There are several future directions for the use of (S)-2-Hydroxy-2-cyclohexylacetonitrile in scientific research. One potential direction is the development of new drugs based on the anti-inflammatory and anti-cancer properties of (S)-2-Hydroxy-2-cyclohexylacetonitrile. Furthermore, (S)-2-Hydroxy-2-cyclohexylacetonitrile can be used as a chiral auxiliary in the synthesis of new chiral compounds with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Additionally, (S)-2-Hydroxy-2-cyclohexylacetonitrile can be used as a starting material for the synthesis of new chiral ligands, which can be used in asymmetric catalysis. Overall, the unique properties of (S)-2-Hydroxy-2-cyclohexylacetonitrile make it a promising candidate for further research and development in various fields of science.
Méthodes De Synthèse
The synthesis of (S)-2-Hydroxy-2-cyclohexylacetonitrile can be achieved through several methods, including the reaction of cyclohexanone with cyanide ion followed by the reduction of the resulting cyanohydrin with sodium borohydride. Another method involves the reaction of cyclohexanone with hydroxylamine-O-sulfonic acid, followed by the reaction with cyanide ion and reduction with sodium borohydride. Both of these methods have been used in the synthesis of (S)-2-Hydroxy-2-cyclohexylacetonitrile with high yields and purity.
Propriétés
Numéro CAS |
107485-34-7 |
|---|---|
Nom du produit |
(S)-2-Hydroxy-2-cyclohexylacetonitrile |
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
(2S)-2-cyclohexyl-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H13NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-5H2/t8-/m1/s1 |
Clé InChI |
JLNKJTJSIQKWEU-MRVPVSSYSA-N |
SMILES isomérique |
C1CCC(CC1)[C@@H](C#N)O |
SMILES |
C1CCC(CC1)C(C#N)O |
SMILES canonique |
C1CCC(CC1)C(C#N)O |
Synonymes |
(S)-2-HYDROXY-2-CYCLOHEXYLACETONITRILE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



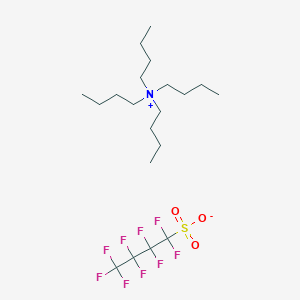
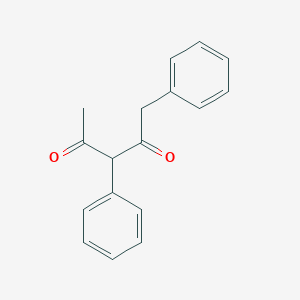
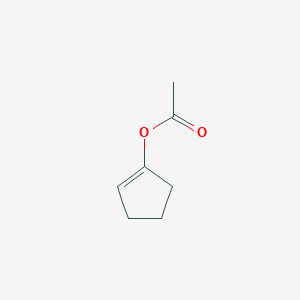
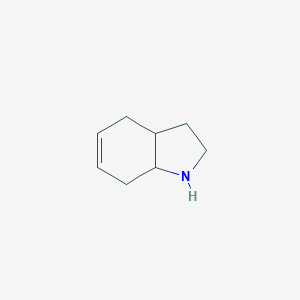
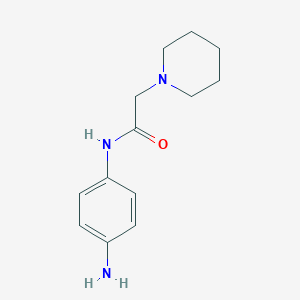
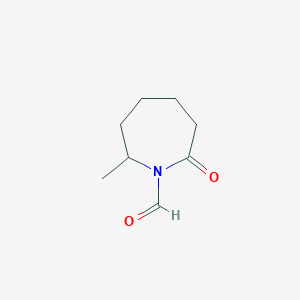
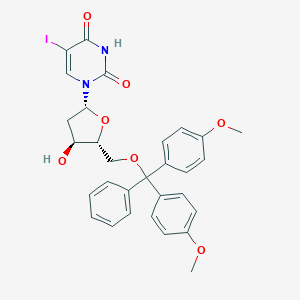
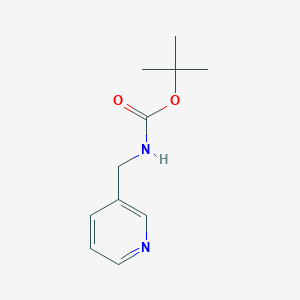
![2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol](/img/structure/B12256.png)
